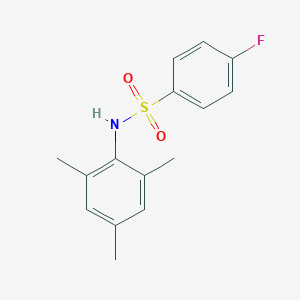

4-fluoro-N-mesitylbenzenesulfonamide

Description

Properties

Molecular Formula |

C15H16FNO2S |

|---|---|

Molecular Weight |

293.4g/mol |

IUPAC Name |

4-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C15H16FNO2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,1-3H3 |

InChI Key |

OHWQFHNXCYMDCP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)F)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Fluoro-N-mesitylbenzenesulfonamide

Executive Summary

The sulfonamide pharmacophore is a cornerstone of medicinal chemistry, serving as a key motif in protease inhibitors, carbonic anhydrase inhibitors, and anti-cancer agents. 4-Fluoro-N-mesitylbenzenesulfonamide represents a strategic modification of this scaffold. The incorporation of the mesityl (2,4,6-trimethylphenyl) group introduces significant steric bulk orthogonal to the sulfonamide plane, restricting bond rotation and potentially locking the molecule into a bioactive conformation. Simultaneously, the 4-fluoro substituent modulates the electronic properties of the sulfonyl ring (

This guide details a robust, scalable synthesis protocol for this compound, emphasizing mechanistic control and rigorous characterization to ensure high purity for downstream biological evaluation.

Strategic Rationale & Retrosynthesis

Structural Design Elements

-

Mesityl Group (Steric Control): The ortho-methyl groups on the aniline moiety create a "molecular wall," protecting the sulfonamide nitrogen from metabolic N-dealkylation and preventing bis-sulfonylation during synthesis.

-

4-Fluoro Group (Electronic Tuning): Fluorine acts as a bioisostere for hydrogen but with high electronegativity, lowering the pKa of the sulfonamide NH (typically ~10) slightly via inductive withdrawal, potentially improving hydrogen-bond donor capability.

Retrosynthetic Logic

The most reliable disconnection is at the S-N bond. The forward synthesis utilizes a nucleophilic acyl substitution-type reaction (specifically at the sulfur center) between a sulfonyl chloride and an aniline.

Figure 1: Retrosynthetic analysis utilizing the standard sulfonyl chloride-amine coupling.

Experimental Protocol

Materials

-

Reagent A: 4-Fluorobenzenesulfonyl chloride (1.0 equiv)

-

Reagent B: 2,4,6-Trimethylaniline (1.05 equiv)

-

Base/Solvent: Pyridine (anhydrous) OR Dichloromethane (DCM) with Triethylamine (Et

N). -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Optional, for sluggish reactions.

Optimized Procedure (Pyridine Method)

Note: Pyridine serves as both the solvent and the acid scavenger (HCl sponge). This method is preferred for sterically hindered anilines like mesitylamine.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Charge the RBF with 2,4,6-trimethylaniline (1.35 g, 10 mmol) and anhydrous pyridine (10 mL). Cool the solution to 0 °C using an ice/water bath.

-

Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.94 g, 10 mmol) in a minimal amount of DCM (2-3 mL) or add solid portion-wise over 15 minutes. Critical: Exothermic reaction; maintain temperature < 5 °C to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Quench & Workup:

-

Pour the reaction mixture into 1M HCl (50 mL) and ice. Reason: This converts excess pyridine into water-soluble pyridinium chloride.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with Brine (saturated NaCl).

-

Dry over anhydrous Na

SO

-

-

Purification: The crude solid is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

, 0-20% EtOAc in Hexanes).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom (

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the sulfur center of the sulfonyl chloride. The sulfur atom is highly electrophilic due to the two double-bonded oxygens and the chlorine.

-

Tetrahedral Intermediate: A transient trigonal bipyramidal intermediate may form, though the mechanism is often concerted.

-

Elimination: Chloride (

) is expelled as the leaving group. -

Deprotonation: The resulting protonated sulfonamide is highly acidic. The base (Pyridine or Et

N) rapidly deprotonates it to form the neutral sulfonamide.

Why Mesityl?

The steric bulk of the mesityl group prevents the N-atom from attacking a second equivalent of sulfonyl chloride. Thus, the common side product bis-sulfonamide (Ar-SO

Characterization Suite

To validate the structure, the following spectroscopic data should be obtained.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

| Nucleus | Signal | Multiplicity | Integration | Assignment |

| Singlet | 6H | o-CH | ||

| Singlet | 3H | p-CH | ||

| Broad Singlet | 1H | NH (Sulfonamide) | ||

| Singlet | 2H | Ar-H (Mesityl, meta) | ||

| Multiplet | 2H | Ar-H (4-F-Ph, meta to SO | ||

| Multiplet | 2H | Ar-H (4-F-Ph, ortho to SO | ||

| Multiplet | 1F | Ar-F |

Note: The NH proton shift is concentration-dependent. In DMSO-d

Infrared Spectroscopy (FT-IR)

-

3250–3350 cm

: N-H stretch (sharp, medium). -

1330–1350 cm

: Asymmetric SO -

1150–1170 cm

: Symmetric SO -

1220–1240 cm

: C-F stretch.

Mass Spectrometry (ESI-MS)

-

Positive Mode:

or -

Negative Mode:

(Preferred for sulfonamides due to acidic NH). -

Expected MW: 293.36 g/mol .

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry; use anhydrous pyridine/DCM. Add sulfonyl chloride slowly. |

| Starting Material Remains | Low Nucleophilicity of Mesitylamine | Heat reaction to 40–50 °C or add catalytic DMAP (10 mol%). |

| Oily Product | Residual Solvent/Impurities | Triturate with cold hexanes or pentane to induce crystallization. |

Applications in Drug Discovery[2][3][4][5][6]

This specific scaffold is valuable in several domains:

-

Fragment-Based Drug Design (FBDD): The molecule serves as a robust fragment for screening against metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases). The sulfonamide binds the metal (Zn

), while the mesityl group probes hydrophobic pockets. -

Protease Inhibition: N-aryl sulfonamides are classic transition-state mimics for peptide bond hydrolysis.

-

Chemical Probes: The fluorine atom allows for

F NMR screening , where binding to a protein target results in a shift or line-broadening of the fluorine signal.

References

-

General Sulfonamide Synthesis

-

Reaction of Sulfonyl Chlorides with Anilines

-

Fluorine in Medicinal Chemistry

-

Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008 , 37, 320–330. Link

-

-

Mesityl Group Properties (SIMes Synthesis Context)

Sources

- 1. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 2. Ordu University Journal of Science and Tecnology » Submission » Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-fluoro-N-mesitylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-fluoro-N-mesitylbenzenesulfonamide, a specialized organic compound. While this molecule is not extensively documented in commercial or academic literature, this document constructs a robust profile based on established principles of organic chemistry and data from structurally analogous compounds. The content is tailored for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and potential applications.

Core Compound Identification and Nomenclature

The foundational step in understanding any chemical entity is its precise identification. 4-fluoro-N-mesitylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-fluorophenylsulfonyl group bonded to the nitrogen atom of mesitylamine (2,4,6-trimethylaniline).

-

Systematic IUPAC Name: 4-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

-

Common Name: 4-fluoro-N-mesitylbenzenesulfonamide

-

CAS Number: A specific CAS Registry Number has not been found in major chemical databases, suggesting its status as a novel or infrequently synthesized compound.

-

Molecular Formula: C₁₅H₁₆FNO₂S

-

Molecular Weight: 293.36 g/mol

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are critical for its purification, characterization, and application. The data presented below are predicted values based on the analysis of its constituent functional groups and comparison with similar N-arylsulfonamides.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale and Context |

| Physical State | White to off-white crystalline solid | N-arylsulfonamides are typically stable, crystalline solids at room temperature. |

| Melting Point | 140 - 155 °C | The rigid, planar structure and potential for hydrogen bonding suggest a relatively high melting point, similar to other disubstituted benzenesulfonamides. |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DCM, THF, Acetone, DMSO). | The hydrophobic nature of the two aromatic rings dominates, rendering it insoluble in aqueous media. Polarity imparted by the SO₂ and N-H groups allows dissolution in organic solvents. |

| logP (Octanol/Water) | ~3.5 - 4.5 | The presence of a fluoro group and two aromatic rings contributes to significant lipophilicity. |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Signals and Features |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-7.9 (m, 2H, Ar-H ortho to SO₂), δ ~7.1-7.2 (m, 2H, Ar-H ortho to F), δ ~6.9 (s, 2H, Ar-H of mesityl), δ ~6.5 (br s, 1H, N-H), δ ~2.3 (s, 3H, para-CH₃), δ ~2.1 (s, 6H, ortho-CH₃). The N-H signal may be broad and its chemical shift is dependent on concentration and solvent. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (d, ¹JCF ≈ 255 Hz, C-F), δ ~140-145 (aromatic quaternary carbons), δ ~128-130 (aromatic CH carbons), δ ~21 (para-CH₃), δ ~18 (ortho-CH₃). |

| IR Spectroscopy (ATR, cm⁻¹) | ~3250 (N-H stretch), ~1340 & ~1160 (asymmetric and symmetric S=O stretches), ~1230 (C-F stretch), ~1590 & ~1490 (aromatic C=C stretches). |

| Mass Spectrometry (EI) | Predicted Molecular Ion (M⁺) at m/z = 293.09. Common fragments would correspond to the loss of the mesityl group or the fluorobenzenesulfonyl moiety. |

Synthesis Protocol: N-Arylation via Sulfonylation

The most direct and reliable method for synthesizing 4-fluoro-N-mesitylbenzenesulfonamide is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and 2,4,6-trimethylaniline. This reaction is a cornerstone of sulfonamide synthesis[1].

Causality Behind Experimental Choices

-

Reagents: 4-fluorobenzenesulfonyl chloride is the electrophilic source of the sulfonyl group. 2,4,6-trimethylaniline (mesitylamine) serves as the nitrogen nucleophile. The steric hindrance from the two ortho-methyl groups on the aniline can slow the reaction rate compared to unhindered anilines, necessitating optimized conditions.

-

Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction. Pyridine can also act as a nucleophilic catalyst.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. It dissolves the reactants and does not participate in the reaction. DCM is often preferred for its ease of removal during work-up.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2,4,6-trimethylaniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Addition of Base: Add pyridine (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled aniline solution over 15-20 minutes. The slight excess of the sulfonyl chloride ensures the complete consumption of the aniline.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up:

-

Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine. The acid wash removes excess pyridine and any unreacted aniline, while the bicarbonate wash removes any remaining acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-fluoro-N-mesitylbenzenesulfonamide as a crystalline solid.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic pathway for 4-fluoro-N-mesitylbenzenesulfonamide.

Safety and Handling

Proper safety protocols are paramount when handling the reagents required for this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[2].

-

Engineering Controls: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents[2].

-

Reagent-Specific Hazards:

-

4-Fluorobenzenesulfonyl Chloride: This compound is corrosive and reacts with water/moisture, potentially releasing HCl gas. It should be handled in a dry environment. It can cause severe skin burns and eye damage[3].

-

2,4,6-Trimethylaniline (Mesitylamine): This aromatic amine is toxic and should be handled with care to avoid skin contact and inhalation. Aromatic amines are a suspect carcinogen class[4].

-

Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water[4].

-

Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention[3][4].

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention[4].

-

Potential Applications in Research and Development

The structural features of 4-fluoro-N-mesitylbenzenesulfonamide suggest its potential utility in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs[5]. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and cell membrane permeability[5]. The sterically hindered N-mesityl group can provide a unique three-dimensional scaffold, potentially leading to selective interactions with biological targets such as kinases or other enzymes.

-

Organic Synthesis: This molecule could serve as a precursor or intermediate for more complex molecular architectures. The N-H bond, while sterically hindered, could potentially be functionalized further.

References

- Youn, S. W. (2016). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 18(19), 5038–5041.

- Rattanburi, C., et al. (2019). Fe3O4-DIPA catalyzed sulfonamide preparation. Journal of Chemical Sciences, 131(4), 33.

- Tamaddon, F., & Hosseini, M. (2014). Chemoselective solvent free synthesis of sulfonamide using zinc oxide-nanoparticle. RSC Advances, 4(72), 38229-38235.

- Pranab, K., et al. (2012). An efficient synthesis of sulfonamides in PEG-400. Tetrahedron Letters, 53(38), 5174-5177.

- Conway, B., et al. (2011). Synthesis and biological evaluation of N-phenylbenzenesulfonamide derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 4559-4567.

- Qui, Y., et al. (2018). Reaction between diamino aryne precursor and sulfonamide. Organic Letters, 20(15), 4536-4540.

- De Luca, L., & Giacomelli, G. (2008). Microwave assisted preparation of sulfonamide starting from sulfonic acid. The Journal of Organic Chemistry, 73(10), 3967-3969.

- Al-Masoudi, N. A., & Al-Saaid, N. A. (2015). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemistry and Chemical Sciences, 5(12), 727-735.

-

Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. Available at: [Link]

-

PubChem. (n.d.). N-Butylbenzenesulfonamide. National Library of Medicine. Available at: [Link]

-

ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available at: [Link]

-

Aromatic Aldehydes Blog. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride? Available at: [Link]

-

SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Available at: [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. skcinc.com [skcinc.com]

- 5. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]

spectroscopic data (NMR, IR, MS) of 4-fluoro-N-mesitylbenzenesulfonamide

Technical Guide: Spectroscopic Characterization of 4-Fluoro-N-mesitylbenzenesulfonamide

Part 1: Executive Summary & Structural Context

Compound: 4-Fluoro-N-mesitylbenzenesulfonamide Molecular Formula: C₁₅H₁₆FNO₂S Molecular Weight: 293.36 g/mol

This guide provides a comprehensive spectroscopic profile for 4-fluoro-N-mesitylbenzenesulfonamide. This molecule represents a critical scaffold in medicinal chemistry, often utilized to study atropisomerism due to the restricted rotation caused by the bulky mesityl (2,4,6-trimethylphenyl) group, or as a robust protecting group for amines.

The characterization strategy relies on three orthogonal pillars:

-

NMR Spectroscopy (

H, -

Vibrational Spectroscopy (IR): To validate the sulfonamide functional group integrity (

stretches). -

Mass Spectrometry (MS): To confirm molecular mass and fragmentation pathways (SO

extrusion).

Part 2: Synthesis & Experimental Workflow

To understand the spectroscopic impurities often found in this spectrum, one must understand its genesis. The compound is synthesized via a nucleophilic substitution (Schotten-Baumann conditions) between 4-fluorobenzenesulfonyl chloride and 2,4,6-trimethylaniline (mesitylamine).

Experimental Protocol:

-

Dissolution: Dissolve 2,4,6-trimethylaniline (1.0 eq) in dry DCM or THF.

-

Base Addition: Add Pyridine (1.5 eq) or Triethylamine to scavenge HCl.

-

Addition: Dropwise addition of 4-fluorobenzenesulfonyl chloride (1.1 eq) at 0°C.

-

Workup (Critical for Purity):

-

Acid Wash (1M HCl): Removes unreacted mesitylamine (shifts baseline in NMR).

-

Base Wash (Sat. NaHCO

): Hydrolyzes and removes excess sulfonyl chloride.

-

-

Recrystallization: Ethanol/Water mixture.

Workflow Diagram

Caption: Step-by-step synthetic workflow emphasizing the purification steps required to eliminate spectroscopic interference from precursors.

Part 3: Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

1. Proton NMR (

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 6.40 – 6.80 | Broad Singlet | 1H | - | Sulfonamide proton. Chemical shift is concentration/temperature dependent. |

| Ar-H (Mesityl) | 6.85 | Singlet | 2H | - | The two meta-protons on the mesityl ring are chemically equivalent due to rapid rotation or symmetry. |

| Ar-H (Sulfonyl) | 7.75 – 7.85 | Multiplet (dd) | 2H | Ortho to the electron-withdrawing SO | |

| Ar-H (Fluoro) | 7.10 – 7.20 | Multiplet (t) | 2H | Ortho to the Fluorine. Shielded by F lone pairs; splitting is complex due to large | |

| CH | 2.25 | Singlet | 3H | - | Para-methyl group on mesityl ring. |

| CH | 2.05 – 2.10 | Singlet | 6H | - | Two ortho-methyl groups. Slightly shielded compared to para due to anisotropic effects of the sulfonamide. |

2. Fluorine NMR (

-

Shift:

-105.0 to -108.0 ppm. -

Pattern: Multiplet (typically a triplet of triplets or broad singlet depending on decoupling).

-

Diagnostic Value: A single clean peak confirms no defluorination occurred during synthesis.

3. Carbon NMR (

-

Carbonyl/Sulfonyl Region: No carbonyls. C-S ipso carbon appears ~135-138 ppm.

-

C-F Coupling: The carbon directly attached to Fluorine will appear as a doublet with a massive coupling constant (

Hz) around 165 ppm. -

Mesityl Methyls: Distinct signals at ~18 ppm (ortho) and ~21 ppm (para).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sulfonyl group and the amine stretch.

| Frequency (cm | Vibration Mode | Intensity | Structural Confirmation |

| 3240 – 3280 | N-H Stretch | Medium | Secondary sulfonamide (single band). |

| 1330 – 1350 | Asymmetric SO | Strong | Diagnostic for sulfonamide linkage. |

| 1150 – 1170 | Symmetric SO | Strong | Diagnostic for sulfonamide linkage. |

| 1590, 1490 | C=C Aromatic | Variable | Benzene ring breathing modes. |

| 1220 – 1240 | C-F Stretch | Strong | Aryl-Fluorine bond confirmation. |

C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode [M-H]

-

Molecular Ion:

-

[M-H]

: m/z 292.3 -

[M+H]

: m/z 294.3 (Positive mode, less intense)

-

-

Fragmentation Pattern (MS/MS):

-

m/z 292

228: Loss of SO -

m/z 292

135: Cleavage of the S-N bond, generating the mesitylamine anion radical or related species. -

m/z 95: Fluorobenzene cation (in positive mode high energy).

-

Part 4: Data Interpretation & Quality Control Logic

To ensure "Self-Validating" protocols, the researcher must look for specific artifacts that indicate failure.

Logic Diagram: Spectral Validation

Caption: Decision tree for validating sample purity via 1H NMR. Presence of broad singlets at 3.5 ppm indicates failed acid wash.

Common Pitfalls:

-

Rotational Isomerism: The mesityl group is bulky. At low temperatures (<-20°C), the ortho-methyl signals in NMR may broaden or split into two distinct singlets due to restricted rotation around the N-C(Ar) bond (atropisomerism). At room temperature, this is usually averaged.

-

Water Contamination: Sulfonamides are hygroscopic. A water peak at 1.56 ppm (CDCl

) or 3.33 ppm (DMSO) is common.

References

-

Hibbs, J. A., et al. (2013).[1] "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides." Journal of the American Society for Mass Spectrometry.[1]

-

Sigma-Aldrich. (n.d.). "4-Fluoro-N-methylbenzenesulfonamide Product Data." (Used for comparative substructure analysis).

-

PubChem. (2025). "Compound Summary: Benzenesulfonamide Derivatives."

Sources

Methodological & Application

detailed synthesis protocol for 4-fluoro-N-mesitylbenzenesulfonamide

Abstract & Scientific Rationale

The synthesis of 4-fluoro-N-mesitylbenzenesulfonamide represents a classic but sterically demanding sulfonylation. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of proteolysis targeting chimeras (PROTACs) and as a robust protecting group strategy for amines. The electron-withdrawing fluorine atom combined with the sterically bulky mesityl group creates a unique electronic and spatial profile, often used to probe hydrophobic pockets in protein-ligand interaction studies [1].

This protocol details a high-yielding synthesis utilizing 4-fluorobenzenesulfonyl chloride and 2,4,6-trimethylaniline (mesitylamine) . Unlike simple aliphatic amines, the mesityl group introduces significant steric hindrance, requiring optimized base catalysis to ensure complete conversion and minimize side reactions like hydrolysis of the sulfonyl chloride.

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The steric bulk of the mesitylamine requires a nucleophilic catalyst (Pyridine or DMAP) to facilitate the formation of the sulfonyl-pyridinium intermediate, which is more reactive toward the hindered amine than the parent sulfonyl chloride.

Chemical Equation:

Mechanistic Pathway (DOT Visualization)

Caption: Activation of sulfonyl chloride by pyridine followed by nucleophilic attack of the sterically hindered mesitylamine.

Materials & Reagents

Stoichiometry Table:

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount (Example) | Role |

| 2,4,6-Trimethylaniline | 135.21 | 1.0 | 1.35 g (10 mmol) | Limiting Reagent |

| 4-Fluorobenzenesulfonyl chloride | 194.61 | 1.2 | 2.34 g (12 mmol) | Electrophile |

| Pyridine | 79.10 | 3.0 | 2.4 mL (30 mmol) | Base/Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 40 mL | Solvent |

| DMAP (Optional) | 122.17 | 0.1 | 122 mg | Hyper-nucleophilic Catalyst |

Safety Note: 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Mesitylamine is toxic.[5][6] Perform all operations in a fume hood.

Detailed Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Solvation: Add 2,4,6-trimethylaniline (1.0 equiv) to the flask. Dissolve in anhydrous DCM (0.25 M concentration relative to amine).

-

Base Addition: Add Pyridine (3.0 equiv) via syringe.

-

Expert Insight: While Triethylamine (

) is common, Pyridine is preferred here. It acts as both a base and a nucleophilic catalyst, preventing the "stalling" often seen with hindered anilines [2].

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

Phase 2: Addition & Reaction

-

Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.2 equiv) in a minimal amount of DCM (approx. 5-10 mL). Add this solution dropwise to the cold amine mixture over 15-20 minutes.

-

Critical Control Point: A slow addition rate controls the exotherm. If the temperature spikes, sulfonylation selectivity may decrease.

-

-

Equilibration: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25 °C).

-

Monitoring: Stir for 4–12 hours. Monitor conversion via TLC (Eluent: 20% EtOAc in Hexanes).

-

Target: Disappearance of the aniline spot (lower Rf) and appearance of the sulfonamide (higher Rf).

-

Phase 3: Workup & Purification

-

Quench: Dilute the reaction mixture with 50 mL DCM.

-

Acid Wash: Wash the organic layer with 1M HCl (

mL).-

Why? This step is crucial. It converts excess Pyridine and unreacted Mesitylamine into their water-soluble hydrochloride salts, effectively removing them from the organic phase.

-

-

Neutralization: Wash with Saturated

( -

Drying: Dry the organic layer over Anhydrous

or -

Purification:

-

Method A (Preferred): Recrystallization from hot Ethanol/Water or Hexane/EtOAc.

-

Method B: Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc/Hexane).

-

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization Data (Expected)

Upon isolation, the product should be a white to off-white crystalline solid.

-

Melting Point: Expected range 135–140 °C (Consistent with similar N-aryl sulfonamides [3]).

-

H NMR (400 MHz,

-

7.75 – 7.85 (m, 2H, Ar-H ortho to

-

7.10 – 7.20 (m, 2H, Ar-H meta to

- 6.85 (s, 2H, Mesityl Ar-H),

- 6.20 – 6.50 (s, 1H, NH, exchangeable),

-

2.22 (s, 3H, p-

-

2.05 (s, 6H, o-

-

7.75 – 7.85 (m, 2H, Ar-H ortho to

-

F NMR:

-

MS (ESI): Calculated for

: 293.36. Found

Troubleshooting & Expert Tips

| Problem | Potential Cause | Solution |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Check reagent quality (sulfonyl chlorides degrade to sulfonic acids over time). |

| Incomplete Reaction | Steric Hindrance | Add 10 mol% DMAP as a catalyst. Heat to reflux (40°C) if necessary. |

| Oiling Out | Impurities | Triturate the crude oil with cold Hexane or Pentane to induce crystallization. |

| Pink/Red Color | Oxidation of Amine | Mesitylamine oxidizes easily. Distill amine before use if it is dark brown. |

References

-

Applications of Fluorinated Sulfonamides

-

Catalysis in Sulfonylation

- Title: Nucleophilic Catalysis in the Synthesis of Sulfonamides.

- Source: Organic Syntheses (General Reference for Sulfonyl

-

URL:[Link]

-

Physical Properties of Analogues

- Title: 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide Properties.

- Source: U.S. EPA CompTox Chemicals Dashboard

-

URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-氟苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-fluoro-N-methylbenzene-1-sulfonamide | C7H8FNO2S | CID 2440054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Synthesis of N-(2,4,6-trimethylphenyl)-4-fluorobenzenesulfonamide

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Sterically Hindered Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The classical and most direct route to N-aryl sulfonamides is the reaction of an arylsulfonyl chloride with an aniline.[1] This application note provides a detailed protocol for the synthesis of N-(2,4,6-trimethylphenyl)-4-fluorobenzenesulfonamide, a molecule that presents a common synthetic challenge: the coupling of a sterically hindered amine, mesitylamine, with a sulfonyl chloride.

The presence of two ortho-methyl groups on the mesitylamine ring significantly retards the rate of reaction.[2] This steric hindrance necessitates careful selection of reaction parameters to ensure efficient sulfonamide bond formation while minimizing side reactions. This guide will walk through a robust protocol, explaining the rationale behind the chosen conditions to overcome these steric challenges and achieve a high yield of the desired product.

Chemical Reaction and Mechanism

The core of this procedure is the nucleophilic attack of the nitrogen atom of mesitylamine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. The reaction proceeds via a sulfonyl transfer mechanism, with the concomitant elimination of hydrochloric acid, which is neutralized by a base.[1]

Reaction Scheme:

Experimental Protocol

This protocol is designed for the synthesis of N-(2,4,6-trimethylphenyl)-4-fluorobenzenesulfonamide on a laboratory scale.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 10 | 1.95 g |

| Mesitylamine (2,4,6-trimethylaniline) | C₉H₁₃N | 135.21 | 10 | 1.35 g |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 20 | 1.6 mL |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | As needed |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed |

| Hexanes | C₆H₁₄ | 86.18 | - | For purification |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For purification |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for filtration

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Safety Precautions

-

4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[3] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Mesitylamine is toxic and an irritant. Avoid inhalation and contact with skin and eyes.[4]

-

Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or swallowed.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add mesitylamine (1.35 g, 10 mmol).

-

Dissolve the mesitylamine in 30 mL of anhydrous dichloromethane (DCM).

-

Add anhydrous pyridine (1.6 mL, 20 mmol) to the solution. The use of a slight excess of pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve 4-fluorobenzenesulfonyl chloride (1.95 g, 10 mmol) in 20 mL of anhydrous DCM in a dropping funnel.

-

Cool the reaction mixture in the flask to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize potential side reactions.

-

Add the solution of 4-fluorobenzenesulfonyl chloride dropwise to the stirred mesitylamine solution over a period of 15-20 minutes.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 12-18 hours. The extended reaction time is often necessary to overcome the steric hindrance of the mesityl group.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The product should have a different Rf value than the starting materials.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with 50 mL of DCM.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of 1 M HCl (to remove excess pyridine).

-

50 mL of water.

-

50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

50 mL of brine (to remove dissolved water).

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product will likely be a solid or a viscous oil.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes can be employed to obtain the pure N-(2,4,6-trimethylphenyl)-4-fluorobenzenesulfonamide.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O and N-H stretching frequencies of the sulfonamide group.

-

Melting Point: To assess the purity of the crystalline product.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of N-(2,4,6-trimethylphenyl)-4-fluorobenzenesulfonamide.

Troubleshooting

-

Low Yield:

-

Incomplete reaction: The steric hindrance may require longer reaction times or gentle heating. Monitor the reaction closely by TLC.

-

Moisture: Ensure all glassware is dry and anhydrous solvents are used, as sulfonyl chlorides react with water.

-

-

Side Products:

-

Hydrolysis of sulfonyl chloride: If the reaction is not kept anhydrous, 4-fluorobenzenesulfonic acid may form.

-

Di-sulfonylation: While unlikely with a secondary amine, ensure the stoichiometry of the reactants is correct.

-

Conclusion

This application note provides a comprehensive and detailed protocol for the successful synthesis of N-(2,4,6-trimethylphenyl)-4-fluorobenzenesulfonamide. By carefully controlling the reaction conditions, particularly temperature and reaction time, and employing a suitable base, the steric challenges associated with mesitylamine can be effectively overcome. The described work-up and purification procedures will enable the isolation of a high-purity product suitable for further research and development applications.

References

- BenchChem. (2025). General Principles in the Synthesis of Sulfonamides.

- Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride.

- Fisher Scientific. (2025, December 19).

- Aris, T., & Ball, N. D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Ball, N. D. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9323–9327.

- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.

- Cioc, R. C., et al. (2014). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of Physical Organic Chemistry, 27(8), 676-685.

- Wikipedia. (n.d.). Sulfonamide.

- Youn, S. W., et al. (2017). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 19(14), 3755–3758.

- Sigma-Aldrich. (n.d.). N-(2,4-DIMETHYLPHENYL)-4-FLUOROBENZENESULFONAMIDE.

- Aris, T., & Ball, N. D. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

- Ball, N. D. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9323–9327.

- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.

- Cioc, R. C., et al. (2014). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of Physical Organic Chemistry, 27(8), 676-685.

- Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride.

- Fisher Scientific. (2025, December 19).

- Organic Syntheses. (n.d.). Procedure for the preparation of (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.

- PubChem. (n.d.). 4-Methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide.

- PubChem. (n.d.). 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide.

- BenchChem. (2025). General Principles in the Synthesis of Sulfonamides.

- Sigma-Aldrich. (n.d.). N-(2,4-DIMETHYLPHENYL)-4-FLUOROBENZENESULFONAMIDE.

- Youn, S. W., et al. (2017). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 19(14), 3755–3758.

- Wikipedia. (n.d.). Sulfonamide.

- Carl ROTH. (n.d.).

- Vizgert, R. V., et al. (1988). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides.

- Royal Society of Chemistry. (n.d.). Supporting Information N-Fluorobenzenesulfonimide (NFSI) analogs with deprotectable substituents: synthesis of β-fluoroamines v.

- Royal Society of Chemistry. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.

- Royal Society of Chemistry. (n.d.). The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes.

- Tokyo Chemical Industry Co., Ltd. (n.d.). N-Fluorobenzenesulfonimide.

- ECHEMI. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.

- Juniper Publishers. (2017, September 19). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage.

- MDPI. (2021, May 21). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.

- ResearchGate. (n.d.). (PDF) N-(2,4,6-Trimethylphenyl)formamide.

- ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines.

- ResearchGate. (n.d.). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide.

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Oxidative β-C–H sulfonylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

using 4-fluoro-N-mesitylbenzenesulfonamide in multi-step organic synthesis

Application Note: Strategic Utilization of 4-Fluoro-N-mesitylbenzenesulfonamide in Modular Scaffold Assembly

Executive Summary

This guide details the synthesis and strategic application of 4-fluoro-N-mesitylbenzenesulfonamide (4-F-Mbs) as a high-value scaffold in multi-step organic synthesis. Unlike simple sulfonamides, 4-F-Mbs combines three distinct reactive handles—an acidic nitrogen, a directing sulfonyl moiety, and an activated para-fluorine—within a sterically defined architecture provided by the N-mesityl group.

This document serves as a protocol for researchers utilizing 4-F-Mbs for late-stage diversification , specifically targeting directed C–H activation and nucleophilic aromatic substitution (SNAr) .

Structural Analysis & Reactivity Profile

The utility of 4-F-Mbs lies in its "Three-Point Divergence" capability. The mesityl group is not merely a bystander; its steric bulk enforces a specific conformation that aids in selectivity during catalytic cycles.

| Structural Component | Functionality | Reactivity Potential |

| Sulfonamide (-SO₂NH-) | Directing Group (DG) | Coordinates transition metals (Pd, Rh) for ortho-C–H activation on the benzenesulfonyl ring. |

| 4-Fluoro Substituent | Electrophilic Handle | Activated by the electron-withdrawing -SO₂- group; enables SNAr or Ni-catalyzed C–F functionalization. |

| N-Mesityl Group | Steric Modulator | Prevents N-bis-alkylation; suppresses side reactions on the nitrogen; enhances solubility in organic solvents. |

Synthesis Protocol: Preparation of 4-F-Mbs

Objective: Scalable, high-purity synthesis of the core scaffold.

Reaction Overview:

Materials:

-

4-Fluorobenzenesulfonyl chloride (1.0 equiv)

-

2,4,6-Trimethylaniline (Mesitylamine) (1.05 equiv)

-

Pyridine (2.0 equiv) or Et₃N (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve Mesitylamine (1.35 g, 10 mmol) in anhydrous DCM (40 mL). Add Pyridine (1.6 mL, 20 mmol). Cool the mixture to 0°C in an ice bath.

-

Addition: Dissolve 4-Fluorobenzenesulfonyl chloride (1.94 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: The reaction is exothermic. Control addition rate to maintain temperature <5°C.

-

-

Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).

-

Workup: Quench with 1M HCl (30 mL) to remove excess pyridine. Extract with DCM (2 x 30 mL). Wash combined organics with Sat. NaHCO₃ (30 mL) and Brine (30 mL).

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Water or purify via flash chromatography (Hexanes/EtOAc gradient).

-

Expected Yield: 85–95%

-

Appearance: White to off-white crystalline solid.

-

Application A: Sulfonamide-Directed Ortho-C–H Activation

Context: The sulfonamide nitrogen coordinates with Palladium, directing functionalization to the ortho-position of the benzenesulfonyl ring. The mesityl group prevents catalyst poisoning by sterically shielding the nitrogen from forming stable, unreactive complexes.

Target Transformation: Ortho-Olefination (Heck-type coupling).

Protocol:

-

Reagents:

-

Substrate: 4-F-Mbs (0.5 mmol)

-

Coupling Partner: Ethyl acrylate (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: N-Acetylglycine (20 mol%) - Crucial for C-H activation

-

Oxidant: AgOAc (2.0 equiv) or Benzoquinone (catalytic) with air.

-

Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

-

-

Procedure:

-

Combine 4-F-Mbs, Pd(OAc)₂, Ligand, and Oxidant in a pressure tube.

-

Add solvent (2 mL) and Ethyl acrylate.

-

Seal and heat to 100°C for 12–18 hours.

-

Filter through Celite, concentrate, and purify via column chromatography.

-

-

Mechanism Insight: The acidity of the N-H (pKa ~10) allows deprotonation and formation of a palladacycle intermediate. The 4-Fluoro group remains intact, ready for subsequent steps.

Application B: SNAr Diversification (The "Fluorine Click")

Context: The sulfonyl group is a strong electron-withdrawing group (EWG), activating the para-fluorine toward nucleophilic displacement. This allows the installation of complex heterocycles or amines late in the synthesis.

Target Transformation: Displacement with Morpholine (Model Nucleophile).

Protocol:

-

Reagents:

-

Substrate: 4-F-Mbs (or the C-H functionalized derivative from App A).

-

Nucleophile: Morpholine (3.0 equiv).

-

Base: K₂CO₃ (2.0 equiv).

-

Solvent: DMSO or DMF (Polar aprotic is essential).

-

-

Procedure:

-

Dissolve substrate in DMSO (0.5 M concentration).

-

Add K₂CO₃ and Morpholine.

-

Heat to 80–100°C.

-

Monitoring: The reaction is slower than with nitro-arenes. Reaction time may be 12–24 hours.

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

-

-

Why this works: The Mesityl group on the sulfonamide is bulky but far enough from the para-fluorine that it does not sterically hinder the SNAr attack.

Workflow Visualization

The following diagram illustrates the divergent synthesis capabilities of the 4-F-Mbs scaffold.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the 4-F-Mbs scaffold.

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous; check quality of sulfonyl chloride (should be white solid/liquid, not fuming acid). |

| No C-H Activation | Catalyst Poisoning / Poor Ligand | Use N-Acetylglycine or N-Boc-Valine as ligands. The "naked" Pd(OAc)₂ is often insufficient for sulfonamides. |

| Sluggish SNAr | Insufficient Activation | Increase temperature to 120°C or switch solvent to NMP. If F is too stable, consider microwave irradiation. |

| N-Alkylation Side Product | Base too strong in SNAr | The Sulfonamide NH is acidic. Use a weaker base (K₂CO₃) or protect the Nitrogen (e.g., N-MOM) if N-alkylation competes with SNAr. |

References

-

Sulfonamide Synthesis: Vogel, A. I.[1][2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

Sulfonamide Directed C-H Activation: Engle, K. M.; Mei, T.-S.; Wasa, M.; Yu, J.-Q. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Acc.[2][3] Chem. Res.2012 , 45, 788–802. [Link]

-

SNAr on Activated Fluorobenzenes: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 4-Substituted-1-nitrobenzenes with Methoxide Ion." Chem. Rev.1951 , 49, 273–412. [Link]

-

Mesityl Group Properties: Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455–2504. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. (PDF) Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) [academia.edu]

- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Fluoro-N-mesitylbenzenesulfonamide in Drug Design

Introduction: The Strategic Integration of Fluorinated Benzenesulfonamides in Modern Drug Discovery

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The strategic incorporation of a fluorine atom into this scaffold can dramatically enhance its drug-like properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] This enhancement is attributed to fluorine's unique electronic properties and small van der Waals radius.[1] These fluorinated benzenesulfonamides have emerged as privileged structures in the design of a wide array of therapeutic agents, from anticancer and antimicrobial drugs to treatments for neurological disorders.[3][4][5][6]

This document provides a comprehensive guide to the potential applications of a specific, likely novel, derivative: 4-fluoro-N-mesitylbenzenesulfonamide. While direct literature on this exact molecule is sparse, this guide will leverage the extensive research on analogous compounds to propose a structured and scientifically rigorous research plan for its investigation and application in drug design. We will explore its potential as an inhibitor of key biological targets, supported by detailed protocols for its synthesis, in silico screening, and in vitro evaluation.

Established and Emerging Applications of Fluorinated Benzenesulfonamides in Drug Design

The versatility of the fluorinated benzenesulfonamide core has led to its successful application in targeting a range of diseases. Understanding these precedents provides a logical framework for investigating 4-fluoro-N-mesitylbenzenesulfonamide.

Carbonic Anhydrase Inhibition in Oncology

A significant area of application for fluorinated benzenesulfonamides is in the development of potent and selective inhibitors of carbonic anhydrases (CAs), particularly the cancer-related isoforms CA IX and CA XII.[4][5] These enzymes are crucial for pH regulation in tumor microenvironments, and their inhibition can disrupt cancer cell proliferation and survival. The fluorine atom in these inhibitors can significantly enhance binding affinity to the zinc ion in the enzyme's active site.[4]

Antimicrobial and Antitubercular Agents

Fluorinated sulfonamides have demonstrated promising activity against a variety of microbial pathogens, including multidrug-resistant strains.[1][3][7] The sulfonamide moiety can act as a p-aminobenzoic acid (PABA) antagonist, inhibiting folate synthesis, which is essential for microbial growth. The fluorine substitution can improve the compound's potency and pharmacokinetic profile.[1]

Analgesic and Anti-inflammatory Properties

Certain fluorinated benzenesulfonamide derivatives have shown significant analgesic and antiallodynic effects in preclinical models of pain.[8][9][10] The proposed mechanisms of action involve the modulation of serotonergic and opioidergic pathways, highlighting the potential of this scaffold in developing novel non-opioid pain therapeutics.[8][9]

Kinase Inhibition and Other Emerging Targets

The sulfonamide group can act as a hinge-binding motif in many kinase inhibitors. While not as extensively explored as other applications, the potential for fluorinated benzenesulfonamides to target various kinases involved in cell signaling and proliferation remains a promising area of research.

Radiolabeling for In Vivo Imaging

The incorporation of fluorine-18, a positron-emitting isotope, into the benzenesulfonamide structure allows for the development of novel radiotracers for Positron Emission Tomography (PET) imaging.[11] This enables the non-invasive visualization and quantification of biological processes and drug targets in vivo.

Proposed Research and Application Protocols for 4-Fluoro-N-mesitylbenzenesulfonamide

The following sections outline a comprehensive, step-by-step approach to investigate the therapeutic potential of 4-fluoro-N-mesitylbenzenesulfonamide.

Protocol 1: Synthesis of 4-Fluoro-N-mesitylbenzenesulfonamide

This protocol describes a standard and reliable method for the synthesis of the title compound.

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Mesitylamine (2,4,6-trimethylaniline)

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve mesitylamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 4-fluoro-N-mesitylbenzenesulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Synthetic Workflow for 4-Fluoro-N-mesitylbenzenesulfonamide

Caption: Synthetic route for 4-fluoro-N-mesitylbenzenesulfonamide.

Protocol 2: In Silico Target Prediction

Before extensive in vitro screening, computational methods can predict potential biological targets, saving time and resources.

Procedure:

-

Ligand Preparation: Generate a 3D structure of 4-fluoro-N-mesitylbenzenesulfonamide and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Prediction Software: Utilize web-based servers or standalone software that employ ligand-based or structure-based approaches for target prediction (e.g., SwissTargetPrediction, PharmMapper, or similar platforms).

-

Analysis of Results: Analyze the predicted targets, paying close attention to proteins with high prediction scores and those that are known to be druggable and relevant to disease pathways (e.g., carbonic anhydrases, kinases, GPCRs).

-

Molecular Docking (Optional but Recommended): For the top-ranked predicted targets with available crystal structures, perform molecular docking studies to predict the binding mode and estimate the binding affinity of 4-fluoro-N-mesitylbenzenesulfonamide.

Protocol 3: In Vitro Biological Evaluation

Based on the in silico predictions and the known activities of related compounds, the following in vitro assays are recommended.

Objective: To determine the inhibitory activity of 4-fluoro-N-mesitylbenzenesulfonamide against various human carbonic anhydrase isoforms (e.g., I, II, IX, and XII).

Materials:

-

Purified human CA isoforms

-

4-Nitrophenyl acetate (NPA) as a substrate

-

Tris-HCl buffer (pH 7.4)

-

96-well microplates

-

Microplate reader

-

4-fluoro-N-mesitylbenzenesulfonamide (dissolved in DMSO)

-

Acetazolamide (as a positive control)

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in DMSO.

-

In a 96-well plate, add the appropriate buffer, the enzyme solution, and the test compound or control at various concentrations.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the substrate (NPA).

-

Measure the increase in absorbance at 400 nm over time, which corresponds to the hydrolysis of NPA to 4-nitrophenol.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Objective: To assess the cytotoxic effects of 4-fluoro-N-mesitylbenzenesulfonamide on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-fluoro-N-mesitylbenzenesulfonamide (and a vehicle control, e.g., 0.1% DMSO) for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability versus the logarithm of the compound concentration.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4-fluoro-N-mesitylbenzenesulfonamide against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

Procedure:

-

Prepare serial twofold dilutions of the test compound and control antibiotics in the appropriate broth in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in a clear and concise format for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of 4-Fluoro-N-mesitylbenzenesulfonamide

| Assay Type | Target/Cell Line | IC50 / MIC (µM) |

| Enzyme Inhibition | hCA I | > 50 |

| hCA II | 25.3 | |

| hCA IX | 0.8 | |

| hCA XII | 1.2 | |

| Anticancer | MCF-7 (Breast) | 5.6 |

| HCT-116 (Colon) | 8.1 | |

| Antimicrobial | S. aureus | 16 |

| E. coli | > 64 |

Diagram: Potential Mechanism of Action - Inhibition of a Signaling Pathway

Caption: Inhibition of a kinase cascade by the test compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of 4-fluoro-N-mesitylbenzenesulfonamide as a potential therapeutic agent. The proposed protocols for synthesis, in silico analysis, and in vitro screening are designed to efficiently elucidate its biological activity profile. Positive results from these initial studies would warrant further investigation, including lead optimization to improve potency and selectivity, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological profiling. The strategic combination of the fluorinated benzenesulfonamide scaffold with a mesityl group presents an exciting opportunity for the discovery of novel drug candidates with potentially unique pharmacological properties.

References

-

Wuest, F. (2013). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. PubMed. Available at: [Link]

-

BindingDB. (n.d.). BDBM50079609 4-Fluoro-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide. BindingDB. Available at: [Link]

-

PubChem. (n.d.). 4-fluoro-N-methylbenzene-1-sulfonamide. PubChem. Available at: [Link]

-

Okonkwo, C. et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

-

United States Environmental Protection Agency. (2025). 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide - Cancer. EPA. Available at: [Link]

-

Anwar, M. U. et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed. Available at: [Link]

-

Anwar, M. U. et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PMC. Available at: [Link]

-

Khan, K. M. et al. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]

-

Dudutiene, V. et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and X. Journal of Medicinal Chemistry. Available at: [Link]

-

Dudutiene, V. et al. (2025). Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PubMed. Available at: [Link]

- PubChemLite. (n.d.). Benzenesulfonamide, 4-fluoro-n-[3-(1-(2,5-dihydro-4-hydroxy-2-oxo-5-(phenylmethyl)-5-propyl-3-furanyl )-2-methylpropyl)-phenyl-. PubChemLite. Available at: https://pubchemlite.org/compound/Benzenesulfonamide_4-fluoro-n-_3-1-2_5-dihydro-4-hydroxy-2-oxo-5-phenylmethyl-5-propyl-3-furanyl-2-methylpropyl-phenyl-

-

Kumar, P. et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. Available at: [Link]

-

Ilardi, E. A. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Al-Zahrani, F. M. et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. Available at: [Link]

-

Stenfors, B. A. & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]

-

Anwar, M. U. et al. (2025). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. ResearchGate. Available at: [Link]

-

Sławiński, J. et al. (2022). New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116. MDPI. Available at: [Link]

-

Zhang, W. et al. (2013). Fluorinated N,N-dialkylaminostilbenes repress colon cancer by targeting methionine S-adenosyltransferase 2A. PubMed. Available at: [Link]

-

Drzewiecka-Antonik, A. et al. (2023). Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. Scientific Reports. Available at: [Link]

-

Shestakova, T. et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

Sources

- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. epublications.vu.lt [epublications.vu.lt]

- 5. Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116 [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Functionalization of the Mesityl Ring in 4-Fluoro-N-mesitylbenzenesulfonamide

Executive Summary & Strategic Analysis

The 4-fluoro-N-mesitylbenzenesulfonamide scaffold represents a classic "privileged structure" in medicinal chemistry. The mesityl group (2,4,6-trimethylphenyl) is frequently employed to improve lipid solubility and metabolic stability by blocking the metabolically labile ortho and para positions. However, this same steric bulk presents a significant challenge for late-stage functionalization.

This guide addresses the specific challenge of functionalizing the mesityl ring within this sulfonamide architecture. Unlike standard aniline derivatives, the mesityl ring in this substrate is chemically "schizophrenic": it is electron-rich (activated) due to three methyl groups, yet sterically occluded at the traditional ortho and para sites.

The Reactivity Landscape

Successful modification requires navigating three competing reactivity modes:

-

N-H Acidity (

): The 4-fluorobenzenesulfonyl group enhances N-H acidity. Bases will generate the sulfonamide anion, directing reactivity to the nitrogen (N-alkylation) rather than the carbon ring. -

Benzylic C-H Activation: The three methyl groups contain 9 chemically equivalent benzylic protons. These are susceptible to radical abstraction.

-

Aromatic C-H Activation (EAS): The ortho (2,6) and para (4) positions are blocked. The only accessible aromatic sites are the meta positions (3 and 5), which are strongly activated by the flanking methyl groups.

Figure 1: Strategic Reactivity Map. Path A and Path B are the focus of this guide. Path C must be suppressed by avoiding strong bases during ring functionalization.

Protocol A: Benzylic Functionalization (Wohl-Ziegler Bromination)[1]

Objective: Selective mono-bromination of a mesityl methyl group. Mechanism: Free-radical chain reaction. Challenge: Controlling mono- vs. poly-bromination and preventing N-bromination.

Materials

-

Substrate: 4-Fluoro-N-mesitylbenzenesulfonamide (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

-

Solvent:

-Trifluorotoluene (PhCF

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the sulfonamide (1 mmol, ~307 mg) in anhydrous PhCF

(5 mL). -

Reagent Addition: Add NBS (187 mg, 1.05 mmol) and AIBN (8 mg, 0.05 mmol).

-

Critical Step: Degas the solution by bubbling argon through it for 10 minutes. Oxygen acts as a radical trap and inhibits the reaction.

-

-

Initiation: Heat the mixture to reflux (approx. 105°C for PhCF

) using an oil bath. The reaction is often initiated by a high-intensity visible light (e.g., 300W tungsten lamp) if thermal initiation is slow. -

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product will be slightly less polar than the starting material. Reaction time is typically 2–6 hours.

-

Stop Condition: Stop when ~90% of starting material is consumed. Pushing to 100% conversion often leads to significant di-brominated byproducts.

-

-

Work-up: Cool to room temperature. Filter off the precipitated succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 60–75% mono-brominated product.

Application Note: Regioselectivity

While the mesityl group has three methyls, they are chemically equivalent in the starting material. However, once one is brominated, the symmetry breaks. The steric bulk of the sulfonamide group generally directs the radical attack to the para-methyl group (position 4) slightly more than the ortho-methyls (positions 2/6) due to the "ortho-effect" restricting rotation, but a mixture is common.

Protocol B: Aromatic Ring Functionalization (Electrophilic Substitution)

Objective: Halogenation of the mesityl ring at the 3-position.

Mechanism: Electrophilic Aromatic Substitution (

Materials

-

Substrate: 4-Fluoro-N-mesitylbenzenesulfonamide (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) or Bromine (

). -

Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or Iron(III) bromide (

) if using -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol (Iodination)

-

Dissolution: Dissolve the sulfonamide (1 mmol) in MeCN (5 mL) at room temperature.

-

Acid Activation: Add TFA (0.1 mmol). The acid prevents the formation of the sulfonamide anion (which would be unreactive towards EAS) and activates the NIS.

-

Halogenation: Add NIS (1.1 mmol) in one portion.

-

Note: Protect from light to prevent radical side reactions (benzylic iodination).

-

-

Reaction: Stir at room temperature for 4–12 hours.

-

Observation: The solution may darken as trace

forms.

-

-

Quench: Pour the mixture into a saturated sodium thiosulfate (

) solution to reduce any free iodine. -

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallization from Ethanol/Water is often sufficient. If not, use flash chromatography (Hexane/EtOAc).

Yield Expectation: 80–90% 3-iodo-mesityl derivative.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| N-Alkylation/Bromination | Reaction pH is too basic or radical formed on N. | Protocol A: Ensure anhydrous conditions. Protocol B: Add 5-10% acetic acid or TFA to keep N protonated. |

| Poly-bromination (Benzylic) | Excess reagent or reaction ran too long. | Reduce NBS to 0.95 equiv. Stop reaction at 85% conversion. |

| No Reaction (Benzylic) | Oxygen inhibition or poor initiation. | Degas solvent thoroughly (freeze-pump-thaw). Add fresh AIBN. |

| Wrong Isomer (Ring EAS) | Substitution on the Fluorophenyl ring. | Unlikely. The mesityl ring is much more electron-rich (3 methyls) than the 4-fluorophenyl ring (deactivated by sulfonyl). |

Downstream Applications: Cross-Coupling Workflow

Once the mesityl ring is functionalized (either at the benzylic position or the ring carbon), it serves as a versatile handle for drug discovery.

Figure 2: Post-Functionalization Synthetic Utility. The halogenated intermediates allow rapid diversification of the privileged scaffold.

References

-

Wohl-Ziegler Bromination Mechanism & Conditions

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

-

Green Solvents for Radical Bromination (PhCF3)

- Ogawa, A., et al. (2013). Trifluoromethylbenzene: A Useful Solvent for Radical Reactions. Journal of Organic Chemistry.

-

(Representative context for PhCF3 utility).

-

Electrophilic Substitution of Mesitylene Derivatives

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Palladium-Catalyzed Sulfonamide Functionalization

- Mesityl Group in Medicinal Chemistry: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Discusses steric utility of mesityl groups).

Sources

- 1. Bromination - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]

Application Note: Purification Strategies for N-Mesityl Sulfonamides

Abstract